Copper azide

Description

Significance in Advanced Energetic Materials Research

The significance of copper azide (B81097) in advanced energetic materials research is multifaceted. Primarily, it serves as a model compound for developing "green" primary explosives, which are free from toxic heavy metals like lead. rsc.orgenergetic-materials.org.cn The decomposition of copper azide produces only copper and nitrogen gas, aligning with the increasing demand for environmentally sustainable energetic materials. mdpi.com Furthermore, its high energy density and excellent initiation performance are critical for the trend towards miniaturization in modern energetic devices. energetic-materials.org.cnresearchgate.net Research has shown that this compound can initiate secondary explosives with a significantly smaller charge compared to lead azide, a crucial advantage for micro-electromechanical systems (MEMS) and micro-initiators. mdpi.com

The study of nano-scale this compound has opened new frontiers. scirp.org By manipulating the size and morphology of this compound particles, researchers can tune its energetic properties and sensitivity. scirp.org Encapsulating this compound nanoparticles within various matrices, such as carbon nanotubes or graphene, has been a key strategy to improve its electrostatic safety, a major hurdle for its practical use. mdpi.comrsc.orgnih.gov These composite materials leverage the high conductivity of the carbon matrix to dissipate static charge, thereby reducing the risk of accidental initiation. rsc.orgscirp.org The development of these advanced composites showcases how fundamental research into this compound is driving innovation in safer, more efficient energetic materials. researchgate.net

Role as a Primary Explosive in Miniaturized Devices

This compound is a prime candidate for use as a primary explosive in miniaturized initiating devices, a core component of modern weapons and micro-electromechanical systems (MEMS). scirp.orgscirp.org The move toward smaller, more intelligent, and integrated systems requires primary explosives with high energy output from a minimal volume, a requirement that traditional explosives often fail to meet. scirp.org this compound's high output energy and compatibility with micro-fabrication processes make it highly suitable for these applications. scirp.orgrsc.org

A key advantage of this compound is its compatibility with in-situ synthesis methods. researchgate.net This allows the energetic material to be fabricated directly onto a micro-chip or within a micro-initiator, avoiding the hazardous process of handling and pressing highly sensitive bulk powder. researchgate.netresearchgate.net Researchers have successfully prepared this compound films and arrays through various techniques, including gas-solid reactions on porous copper templates and electro-assisted deposition. scirp.orgresearchgate.net For instance, in 2002, researchers utilized porous copper to prepare micro-nano this compound charges for MEMS switches through an in-situ azide reaction. scirp.org More recently, nano this compound has been integrated into micro-detonators capable of initiating robust secondary explosives like CL-20, demonstrating its practical potential in advanced, miniaturized fuze systems. scirp.orgnih.gov

Historical Context of Energetic this compound Research

While the azide anion has been known for centuries, intensive research into this compound as a distinct energetic material has gained significant traction in recent decades, driven by the need for lead-free primary explosives and the advent of nanotechnology. nih.govenergetic-materials.org.cn For a long time, both cuprous and cupric azide were considered too sensitive for any practical application, often exploding with even slight contact. rsc.orgnih.gov Early work focused on understanding its fundamental explosive properties and the extreme hazards associated with its handling. sciencemadness.orgtaylorandfrancis.com

The turning point in this compound research came with the focus on miniaturization and nanotechnology. In 2009, the U.S. Naval Research Institute conducted comprehensive research on nano this compound, from basic preparation to its application in micro-detonators for ammunition fuzes. scirp.org This marked a significant step in harnessing its energetic potential in a controlled manner. Subsequent research has explored numerous innovative synthesis and stabilization strategies. In 2012, the preparation of nano this compound nanowire arrays was achieved using an anodic aluminum oxide template. scirp.org Since then, a variety of methods have been developed, including the use of metal-organic frameworks (MOFs), layered copper hydroxide (B78521) precursors, and encapsulation within graphene and carbon nanotubes to improve safety and performance. mdpi.comresearchgate.netrsc.orgacs.org These efforts reflect a shift from merely characterizing the compound's dangers to strategically engineering it for advanced applications. rsc.orgenergetic-materials.org.cn

Challenges in Academic Research and Practical Application of this compound

Despite its promise, the academic research and practical application of this compound are fraught with significant challenges. The foremost obstacle is its extreme sensitivity to electrostatic discharge, impact, and friction. nih.govenergetic-materials.org.cnresearchgate.net Pure copper(II) azide, for example, can be classified as a contact explosive, making safe handling and processing nearly impossible using conventional methods. nih.gov This high sensitivity has historically limited its use and necessitates specialized handling protocols and in-situ preparation techniques, which can be complex and costly. researchgate.netresearchgate.net

Synthesizing pure, stable this compound is another major challenge. Liquid-phase reactions can be hazardous, while gas-solid phase reactions often result in by-products like cuprous azide and unreacted copper oxide, which can compromise the charge density and detonation performance. scirp.org Furthermore, scaling up production from laboratory-scale synthesis to industrial-level manufacturing presents considerable safety and engineering hurdles. taylorandfrancis.com While creating composites with materials like graphene or stabilizing the compound with ligands can significantly reduce sensitivity, achieving the perfect balance between safety and high-energy output remains a key research focus. rsc.orgnih.govscirp.org Overcoming these challenges is critical to transitioning this compound from a subject of academic curiosity to a widely used component in next-generation energetic devices. energetic-materials.org.cn

Data Tables

Table 1: Properties of this compound Variants

| Property | Copper(I) Azide (CuN₃) | Copper(II) Azide (Cu(N₃)₂) |

| Formula | CuN₃ | Cu(N₃)₂ |

| Molar Mass | 105.57 g/mol wikipedia.org | 147.59 g/mol nih.gov |

| Appearance | - | Brown solid, fine crystalline fibers nih.gov |

| Key Characteristic | Highly sensitive primary explosive rsc.orgsciencemadness.org | Extremely sensitive primary explosive, can be a contact explosive rsc.orgnih.gov |

Table 2: Sensitivity and Performance Data of this compound Formulations

| Material | Electrostatic Sensitivity (E₅₀) | Thermal Decomposition | Detonation Performance |

| Pure Nano this compound | 0.05 mJ scirp.orgresearchgate.net | - | Limit charge to initiate PETN is 1/6 of lead azide mdpi.com |

| CA Film (Electro-assisted) | 0.81 mJ scirp.org | - | - |

| CA/C/GA Composite | 3.6 mJ nih.gov | - | Flame sensitivity: 50 cm nih.gov |

| CA@GF Composite | 2.5 mJ nih.gov | - | Flame sensitivity: 50 cm nih.gov |

| CA/C Composite | 1.06 mJ researchgate.netnih.gov | - | 1.0 mg can detonate CL-20 nih.gov |

| Cu(N₃)₂@CNTs Film | 4.0 mJ mdpi.com | Peak at 210.95 °C mdpi.com | Successfully ignited by laser mdpi.com |

| [Cu(N₃)₂(MTZ)] (unphlegmatized) | - | - | No-fire-level against impact/friction nih.gov |

| [Cu(N₃)₂(MTZ)] with Carboxymethyl cellulose | - | - | Impact: 2 J, Friction: 0.75 N nih.govuni-muenchen.de |

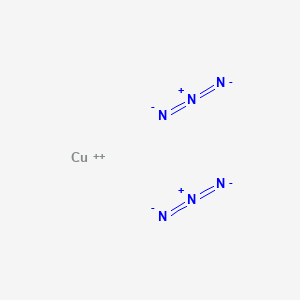

Structure

2D Structure

Properties

CAS No. |

14215-30-6 |

|---|---|

Molecular Formula |

CuN6 |

Molecular Weight |

147.59 g/mol |

IUPAC Name |

copper;diazide |

InChI |

InChI=1S/Cu.2N3/c;2*1-3-2/q+2;2*-1 |

InChI Key |

SXHYOTRZGGGMEV-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |

Isomeric SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |

Canonical SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies for Copper Azide

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers versatile routes to copper azide (B81097), allowing for control over particle size and morphology through the manipulation of reaction conditions.

Conventional Liquid-Solid Reaction Routes

Conventional liquid-solid reactions represent a straightforward approach to the synthesis of copper azide. A simple and rapid liquid-solid reaction strategy involves the in-situ transformation of copper(II) hydroxide (B78521) into this compound in a hydrazoic acid aqueous solution. This transformation can be completed in as little as four minutes, marking a significant improvement in efficiency over other methods. nih.govbit.edu.cn Another approach involves the reaction of a soluble copper salt with an azide salt in an aqueous solution, leading to the precipitation of this compound.

A study details the synthesis of dinuclear copper(II) complexes with the formula [Cu2(L)2(N3)2], where L is a Schiff base ligand, by controlling the molar ratio of the copper salt, the ligand, and sodium azide. While this method produces a copper-azide complex rather than pure this compound, it demonstrates a conventional solution-based approach.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Reference |

| Copper(II) hydroxide | Hydrazoic acid | Aqueous solution | 4 minutes | This compound | nih.govbit.edu.cn |

Electrochemical-Assisted Synthesis Methods

Electrochemical methods provide a high degree of control over the synthesis process and can be conducted under milder conditions compared to some traditional chemical routes. An electro-assisted azidation method has been developed to fabricate this compound films. This safe and efficient liquid-solid strategy, which can be completed in under 40 minutes, employs copper oxide (CuO) nanorod arrays as precursors in a sodium azide (NaN3) solution. researchgate.net The resulting this compound film exhibits notable energetic performance. researchgate.net The electrochemical approach offers advantages such as simple operation and efficient preparation. researchgate.net

| Precursor | Electrolyte Solution | Reaction Time | Key Feature | Reference |

| CuO nanorod arrays | NaN3 solution | < 40 minutes | Safe and efficient film fabrication | researchgate.net |

Precursor-Based Solution Synthesis

The use of specific precursors in solution-phase synthesis can influence the properties of the final this compound product.

Copper Thiolate Cluster-Assembled Precursors

Gas-Solid Phase Azidation Techniques

Gas-solid phase reactions offer a solvent-free approach to the synthesis of this compound, which can be advantageous for certain applications, particularly in the fabrication of micro-initiators.

Direct Gas-Solid Reactions with Copper Substrates

This technique involves the direct reaction of a copper-containing substrate with a gaseous azide source, typically hydrazoic acid (HN3) gas. The in-situ reaction of a nanoporous copper (NPC) precursor with gaseous HN3 is a method used to synthesize this compound with high density. researchgate.net The reaction between nanoporous copper and HN3 gas proceeds through the formation of product islands, followed by the growth of a product layer and solid-phase diffusion.

The particle size of the copper precursor has a significant impact on the morphology and conversion rate of the resulting this compound. Studies have been conducted using porous copper with particle sizes of approximately 30 nm, 60 nm, and 100 nm. nih.gov The reaction of the 100 nm precursor resulted in a lumpy and uneven structure with a conversion rate of 90.36%. researchgate.netnih.gov In contrast, the 60 nm precursor produced a dense surface with a higher conversion rate of 94.56%, and the 30 nm precursor yielded a needle-like form with a conversion rate of 92.82%. researchgate.netnih.gov

The reaction involves a complex series of processes, including the initial reaction of copper with gaseous HN3 to produce copper(II) azide (Cu(N3)2), which is then reduced by unreacted copper to form cuprous azide (CuN3). researchgate.net These initial reactions are rapid, with a copper conversion of 87.7% being achieved after just 12 minutes. researchgate.net Subsequently, CuN3 reacts more slowly with gaseous HN3 to form Cu(N3)2. researchgate.net

| Precursor Particle Size | Product Morphology | Conversion Rate | Reference |

| 100 nm | Lumpy and uneven | 90.36% | researchgate.netnih.gov |

| 60 nm | Dense surface | 94.56% | researchgate.netnih.gov |

| 30 nm | Needle-like | 92.82% | researchgate.netnih.gov |

In-Situ Azidation of Porous Copper Precursors

A prominent method for synthesizing this compound involves the in-situ reaction of a porous copper precursor with an azide source. This technique offers excellent control over the final product's density and morphology. One approach utilizes nanoporous copper (NPC) microspheres, which are prepared by electroless plating using polystyrene (PS) as a template. The thickness of the copper shells of the NPC can be controlled by adjusting the amount of PS loading. These NPC precursors are then reacted with gaseous hydrazoic acid (HN₃) to form high-density this compound.

Research has shown that the conversion efficiency of copper to this compound is dependent on the copper shell thickness. For instance, a decrease in copper shell thickness from 100 nm to 50 nm resulted in an increase in conversion from 87.12% to 95.31%. This method allows for the fabrication of this compound with a density as high as 2.38 g/cm³. The hollow structure of the nanoporous copper is filled by the swelling of the this compound during its formation, which ensures a high packing density while maintaining the original shape of the precursor.

Another variation of this method involves the use of three-dimensional porous copper (PCu) prepared by an electrochemical deposition method with a hydrogen bubble template. This PCu precursor is then reacted in-situ with hydrazoic acid to synthesize this compound, facilitating its integration with micro-ignitors. Similarly, porous copper oxide (CuO) precursors, obtained by sintering polystyrene/copper core-shell structures, can be reacted with moist HN₃ gas to produce this compound.

| Precursor Material | Azidation Agent | Key Findings |

| Nanoporous Copper (NPC) Microspheres | Gaseous HN₃ | Conversion increased from 87.12% to 95.31% as copper shell thickness decreased from 100 to 50 nm. Density of this compound reached up to 2.38 g/cm³. |

| 3D Porous Copper (PCu) | Hydrazoic Acid (HN₃) | Facilitated integration between this compound and micro-ignitors. |

| Porous Copper Oxide (CuO) | Moist HN₃ gas | Successful synthesis of this compound in 12 hours. |

Template-Directed and Nanostructure Synthesis

Template-directed synthesis offers a powerful route to control the size, shape, and architecture of this compound at the nanoscale, leading to materials with enhanced properties.

Metal-Organic Frameworks (MOFs) have emerged as versatile templates for the synthesis of nanostructured materials. In the context of this compound, a copper-based MOF, such as Cu-BTC (BTC = 1,3,5-benzenetricarboxylate), can be fabricated on a copper substrate. This MOF is then pyrolyzed to create a porous carbon matrix embedded with copper nanoparticles. Subsequent electrochemical azidation converts the copper nanoparticles into this compound, resulting in a CA/C film. This method yields a material with a high energy release of 945–2090 J·g⁻¹ and tunable electrostatic sensitivity ranging from 0.22 to 1.39 mJ. The resulting film is composed of numerous ultrafine nanofibers, providing a high surface area and intimate contact between the this compound and the conductive carbon matrix.

The process typically involves electrospinning a solution containing a copper precursor and a polymer, followed by annealing and reduction steps to form copper nanofibers, which are then subjected to azidation.

| Technique | Precursors | Resulting Structure | Key Properties |

| Coaxial Electrospinning | This compound (core), Carbon precursor (shell) | Core-shell nanofibers (CA@C–D) | Electrostatic sensitivity (E₅₀) = 5.22 mJ. |

To address the high electrostatic sensitivity of this compound, researchers have developed methods to encapsulate it within vertically aligned carbon nanotube (CNT) arrays. This approach leverages the excellent electrical conductivity of CNTs to dissipate electrostatic charges, thereby preventing accidental ignition. The process involves growing CNTs within a porous alumina (B75360) template on a silicon wafer. Copper nanoparticles are then electrochemically deposited inside the hollow CNTs. These copper-filled CNTs are then exposed to gaseous hydrogen azide to convert the copper nanoparticles into this compound.

The resulting composite energetic film exhibits significantly reduced electrostatic sensitivity. The 50% ignition energy (E₅₀) for the Cu(N₃)₂@CNTs composite film was measured to be approximately 4.0 mJ, a notable increase compared to pure nano-copper azide. The ordered and directional nature of the CNT arrays remains intact throughout the azidation process.

| Parameter | Value |

| Exothermic Peak Temperature | 210.95 °C |

| 50% Ignition Energy (E₅₀) | ~4.0 mJ |

Graphene oxide (GO) and reduced graphene oxide (rGO) serve as excellent support materials for synthesizing copper-based nanocomposites due to their large surface area and functional groups that facilitate chemical modifications. While direct synthesis of this compound on graphene is an area of ongoing research, the synthesis of copper and copper oxide nanoparticles on GO and rGO provides a foundational methodology.

Typically, copper salts are mixed with a dispersion of GO, followed by a reduction step to form copper or copper oxide nanoparticles decorated on the graphene sheets. These composites can then potentially be converted to this compound composites through an azidation step. The resulting materials are expected to benefit from the enhanced thermal and electrical conductivity of the graphene-based matrix, which can improve the safety and performance of the energetic material. For instance, incorporating copper oxide nanoparticles into a GO matrix has been shown to create composites with a large surface area, which is beneficial for catalytic applications and could be advantageous for energetic material formulations.

Coordination Chemistry Approaches for Modified this compound Compounds

The coordination chemistry of copper(II) with the azide ligand is rich and versatile, allowing for the synthesis of a wide range of compounds with varying structures and properties. The azide ligand can coordinate to metal centers in several modes, including terminal monodentate and various bridging modes (e.g., end-on (EO) and end-to-end (EE)). The specific coordination mode is influenced by factors such as the nature of other co-ligands, the geometry of the complex, and the oxidation state of the copper ion.

By employing different organic ligands in conjunction with the azide anion, it is possible to synthesize modified this compound compounds with unique crystal structures and magnetic properties. For example, the use of ligands like 2-amino-4-picoline (2A4Pic) and 6-quinolinecarboxylic acid (Qu-6-COO⁻) has led to the formation of 1D coordination polymers of cadmium(II) and copper(II) with bridging azide ligands. In these structures, the azide ligand often adopts a μ(1,1) bridging mode.

The introduction of secondary amines, such as piperidine, along with quinaldinate ligands in the coordination sphere of copper(II) can lead to the formation of five-coordinate copper(II) complexes. Furthermore, the interplay between different bridging ligands, such as azide and carboxylates, can lead to interesting magnetic behaviors, including ferromagnetic and antiferromagnetic interactions within the same compound. The synthesis of a novel azide-bridged copper compound without any auxiliary ligand has also been reported, which forms a 3D architecture with dominant antiferromagnetic interactions.

These coordination chemistry approaches provide a pathway to fine-tune the energetic and physical properties of this compound-based materials by modifying the molecular structure and crystal packing.

Ligand-Assisted Stabilization of this compound Complexes

The inherent instability of this compound necessitates synthetic strategies that can moderate its high sensitivity. One effective approach involves the use of ligands to form more stable coordination complexes. This method relies on blocking the coordination sites of the copper ion, which in turn desensitizes the resulting compound.

Nitrogen-rich triazole and tetrazole derivatives have been successfully employed to stabilize copper(II) azide. rsc.orgrsc.org The use of these endothermic, nitrogen-rich ligands leads to the formation of energetic copper coordination compounds with manageable sensitivities. nih.gov By blocking potential coordination sites, these azole ligands allow for the desensitization of copper(II) azide. rsc.org

A study involving 13 different nitrogen-rich tri- and tetrazole derivatives demonstrated the synthesis of a range of energetic copper(II) azide complexes. rsc.org The resulting water-insoluble compounds are promising candidates for replacing lead-containing primary explosives. rsc.org The stabilization effect of 1-N-substituted tetrazoles on copper(II) azide has been demonstrated, where the sensitivity of the resulting complexes can be tuned by varying the alkyl chain of the ligands. nih.gov For instance, elongating the alkyl chain from a methyl to an ethyl and then to a propyl substituent progressively decreases the friction sensitivity of the copper(II) azide complex. nih.gov

The general approach involves the addition of the azide to an aqueous solution containing copper(II) and the respective ligand, leading to the precipitation of the stabilized copper(II) azide complex. nih.govresearchgate.net This is in stark contrast to the addition of azide to a copper(II) solution without a ligand, which results in the immediate precipitation of highly sensitive this compound that is difficult to handle safely. nih.govresearchgate.net

Table 1: Influence of Alkyl Chain Length in 1-Alkyl-5H-tetrazole Ligands on the Sensitivity of Copper(II) Azide Complexes

| Ligand Substituent | Friction Sensitivity (N) | Electrostatic Discharge (ESD) (mJ) |

| Methyl | < 0.1 | 0.2 |

| Ethyl | 4.5 | 0.3 |

| Propyl | 10 | 0.4 |

This table is generated based on data presented in the referenced research to illustrate the trend of decreasing sensitivity with increasing alkyl chain length. nih.gov

Isomeric aminopyridines have also been utilized to synthesize new copper complexes with azide ligands, demonstrating the influence of ligand geometry on the resulting structure and properties. nih.gov Four distinct copper complexes were synthesized using 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. nih.gov The ligand geometry was found to be highly influential, leading to the formation of diverse structures, including a hydrogen-bonded layer of μ-1,1 azide bridged copper dimers and a 1-D polymer chain involving μ-1,1 azide bridges. nih.gov

The synthesis of these complexes involves the reaction of a copper(II) salt with the respective aminopyridine isomer and sodium azide. nih.gov The molar ratios of the reactants can also direct the formation of different polynuclear assemblages. nih.gov The resulting complexes exhibit varied magnetic properties, with some displaying ferromagnetic interactions and others antiferromagnetic interactions, consistent with the azide bridging geometry. nih.gov

In-Situ Generation of this compound within Ligand Architectures

An alternative synthetic strategy involves the in-situ generation of this compound within a pre-designed ligand architecture. This method has been demonstrated through the reaction of a nanoporous copper (NPC) precursor with hydrazoic acid (HN3) gas. researchgate.net This gas-solid reaction allows for the direct conversion of the copper framework into this compound, resulting in a high-density product. researchgate.net

Thin Film Fabrication Methods for this compound and Related Copper Nitrides

The fabrication of thin films of this compound and the related copper nitrides is crucial for their potential applications in micro-initiators and other miniaturized explosive systems. Various physical vapor deposition techniques have been explored for this purpose.

Oblique Angle Deposition and Post-Annealing

Cuprous azide (CuN3) films can be prepared using oblique angle deposition (OAD) of copper, followed by a post-annealing step in a nitrogen atmosphere. researchgate.net OAD is a physical vapor deposition technique where the incident flux of the material arrives at the substrate at a non-normal angle. researchgate.netus.es This results in a porous, columnar microstructure in the deposited film. researchgate.net

In one study, copper thin films were deposited on a glass substrate at a deposition angle of 40°, which is reported to provide the highest void fraction. researchgate.net These films were then post-annealed under a flow of nitrogen at different temperatures. researchgate.net The formation of the CuN3 phase was confirmed in the films deposited at this oblique angle, which is attributed to the higher void fraction allowing for better nitrogen penetration and reaction. researchgate.net

Reactive Radio-Frequency Magnetron Sputtering

Reactive radio-frequency (RF) magnetron sputtering is a widely used technique for the deposition of copper nitride (Cu3N) thin films. scientific.netaip.orginrim.itkyoto-u.ac.jpmdpi.commdpi.com This method involves sputtering a pure copper target in a reactive atmosphere of nitrogen and argon gas. scientific.netaip.org The nitrogen content in the sputtering gas is a critical parameter that significantly affects the properties of the resulting films, including their crystalline orientation, grain size, and electrical resistivity. scientific.net

The process is typically carried out in a vacuum chamber where a plasma is generated. aip.org The copper target is bombarded by energetic ions from the plasma, causing copper atoms to be ejected. mdpi.com These atoms then react with the nitrogen gas in the chamber and deposit onto a substrate to form a copper nitride film. mdpi.com By controlling parameters such as the nitrogen flow rate, sputtering pressure, and RF power, the stoichiometry and microstructure of the Cu3N films can be tailored. aip.orginrim.it For instance, an increase in the nitrogen flow rate has been shown to decrease the deposition rate and increase the lattice constant of the films. aip.org X-ray diffraction analysis of films produced by this method shows that they are typically polycrystalline Cu3N with a preferential crystal orientation that can be influenced by the deposition conditions. scientific.netaip.org

Structural Elucidation and Crystallography of Copper Azide

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and lattice parameters. creative-biostructure.compulstec.net This method has been crucial in characterizing different polymorphs and complex structures of copper azide (B81097) and its derivatives.

For instance, a novel azide copper complex, {Cu(C11H16N4)2(N3)}·H2O, was synthesized and its structure determined by single crystal X-ray diffraction. The analysis revealed a molecular structure where the Cu²⁺ ion is in a five-coordinated compressed trigonal bipyramid environment. The copper ion is bonded to five nitrogen atoms, four from two chelating 2-(piperidin-1-ylmethyl)pyridine (B1266813) ligands and one from a monodentate azido (B1232118) ligand. at.ua The Cu-N bond lengths in this complex range from 1.969 to 2.204 Å. at.ua

Another study detailed the synthesis of two new 3D copper(II) azido isomers, [Cu(N₃)(nic)]∞ (where nic = nicotinate), which were also characterized using SC-XRD. One of these isomers was noted as the first metal azido complex to exhibit a rutile-type topology. nih.gov

The following table summarizes key crystallographic data obtained from single crystal X-ray diffraction studies of copper azide-related compounds.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| {Cu(C11H16N4)2(N3)}·H2O | Not specified | Not specified | a, b, c, α, β, γ not specified | at.ua |

| [Cu(N₃)(nic)]∞ (Isomer 1) | Not specified | Not specified | a, b, c, α, β, γ not specified | nih.gov |

| [Cu(N₃)(nic)]∞ (Isomer 2) | Not specified | Not specified | a, b, c, α, β, γ not specified | nih.gov |

| β-CuN₃ | Orthorhombic | Cmcm | a=3.3635(7) Å, b=10.669(2) Å, c=5.5547(11) Å | nih.gov |

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the phase identification of crystalline materials and can provide information on unit cell dimensions. carleton.edu In contrast to SC-XRD, which requires a single, well-formed crystal, PXRD can be performed on a finely ground, powdered sample, providing an average bulk composition. carleton.edulibretexts.org

PXRD has been instrumental in characterizing various forms of this compound and its composites. For example, the technique was used to confirm the structure of prepared copper nanopowder, with observed diffraction peaks corresponding to the (111), (200), and (220) planes of copper. scholarsresearchlibrary.com This analysis is crucial for ensuring the purity and crystalline phase of the material before further processing or application.

The technique is also used to study the structural properties of novel materials. A melamine-based metal-organic framework containing copper (MTsCOO-Cu) was characterized using PXRD, among other techniques, to confirm its structure. researchgate.net Similarly, X-ray diffraction analysis of copper oxide thin films showed that the samples were polycrystalline with a monoclinic crystal structure. researchgate.net

Polymorphism and Crystalline Forms of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. wikipedia.orgmt.com These different forms, or polymorphs, have the same chemical composition but can exhibit different physical properties. mt.com this compound is known to exist in different polymorphic forms, with researchers continually discovering and characterizing new ones.

An important discovery in the study of this compound polymorphism was the identification of β-CuN₃. nih.gov This polymorph was found to be more stable than the previously established α-CuN₃ phase, making it the overlooked ground-state polymorph. nih.gov

The structure of β-CuN₃ was determined to be orthorhombic, with the space group Cmcm. nih.gov Its layered structure is notable, resembling graphite (B72142) with an interlayer distance of 2.777(1) Å. Within each layer, there are 10-membered, almost hexagonal rings forming a heterographene-like motif. The copper and nitrogen atoms are covalently bonded, with Cu-N bond lengths of 1.91 and 2.00 Å. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Cmcm | nih.gov |

| Unit Cell Parameters | a=3.3635(7) Å, b=10.669(2) Å, c=5.5547(11) Å | nih.gov |

| Volume (V) | 199.34(7) ų | nih.gov |

| Interlayer Distance | 2.777(1) Å | nih.gov |

| Cu-N Bond Lengths | 1.91 Å and 2.00 Å | nih.gov |

| N-N Bond Lengths in N₃⁻ | 1.14 Å and 1.20 Å | nih.gov |

Research has led to the identification of other novel polymorphs of copper-azido complexes. For instance, two new 3D copper(II) azido isomers, [Cu(N₃)(nic)]∞, were synthesized via hydrothermal methods. nih.gov The discovery of such new forms highlights the structural diversity achievable with this compound chemistry. nih.gov Additionally, studies on other copper(I) halide π-complexes have revealed polymorphism, suggesting that the flexibility of organic ligands and weak copper-halogen interactions are key factors in the formation of different polymorphs. filinchuk.com

Structural Characterization of this compound Thin Films

The structural characterization of thin films is crucial for understanding their properties and potential applications. Techniques such as X-ray diffraction (XRD) are fundamental in determining the crystal structure and orientation of these films. amazonaws.comjetir.org

For instance, a porous CuN₃ film was synthesized using an electro-assisted azidation method. researchgate.net While the primary focus of this study was on the energetic performance, the synthesis method implies a crystalline structure that is influenced by the porous copper precursor. In other related studies, the structural analysis of copper oxide thin films by XRD revealed a polycrystalline nature with a monoclinic crystal structure. researchgate.net The characterization of copper tetraphenyl porphyrin (CuTPP) thin films using XRD indicated a partially crystallized triclinic form. amazonaws.com These examples demonstrate the importance of structural analysis in the development of thin film materials.

Nanostructural Aspects of this compound Composites

The integration of this compound into nanocomposites is an area of active research, aiming to enhance its properties for various applications. Understanding the nanostructural aspects of these composites is key to controlling their performance.

One approach involves embedding this compound in oriented carbon nanotube (CNT) arrays grown on a silicon substrate. This method is compatible with microfabrication techniques for Micro-Electro-Mechanical Systems (MEMS). researchgate.net Another study focused on the preparation of copper-based azide by an in-situ gas-solid reaction with nanoporous copper precursors of varying particle sizes (30, 60, and 100 nm). The morphology and composition of the resulting copper-based azide were found to be dependent on the precursor particle size. mdpi.com

Core-shell structures have also been explored, such as this compound@carbon composites. In one study, copper nanoparticles were converted to high-energy this compound within a porous three-dimensional carbon matrix derived from chitosan. This nanostructure aims to improve the electrostatic safety of the energetic material. researchgate.net

Spectroscopic Characterization of Copper Azide and Its Complexes

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for characterizing copper azide (B81097) complexes, primarily focusing on the vibrational modes of the azide anion (N₃⁻). The azide ion, being a linear triatomic species, possesses distinct vibrational modes that are sensitive to its chemical environment, making it an excellent spectroscopic probe. nih.govugent.be

Analysis of Azide Vibrational Modes (Asymmetric Stretch)

The most prominent feature in the IR spectrum of copper azide complexes is the asymmetric stretching mode (ν_as) of the azide ligand, which typically appears in the spectral region of 2000–2100 cm⁻¹. researchgate.net This absorption band is strong and its position is indicative of the azide's coordination mode. researchgate.net For instance, the asymmetric stretch of the free azide ion is observed around 1995 cm⁻¹. nih.gov When coordinated to a copper center, this band generally experiences a blue shift, appearing at higher wavenumbers. nih.gov In one study of a copper(II) azide complex, this peak was observed at approximately 2046 cm⁻¹, a shift of about 50 cm⁻¹ from the free azide ion. nih.gov Another investigation on a different copper-containing compound found the asymmetric stretching vibration of the azide group at 2140 cm⁻¹. researchgate.net

This blue shift is attributed to a change in the electronic structure of the azide upon coordination. The azide ion can be described by two main resonance structures: N⁻=N⁺=N⁻ and N≡N⁺–N²⁻. nih.gov Coordination to a metal cation like copper(II) breaks the symmetry of the azide and enhances the contribution of the resonance structure with a triple bond character. nih.gov This increased triple bond character strengthens the nitrogen-nitrogen bonds, leading to a higher vibrational frequency for the asymmetric stretch. nih.gov The high oscillator strength and sensitivity of the azide asymmetric stretch to its local environment make it a valuable probe for studying the structure and dynamics of copper complexes. nih.gov

The position of the ν_as(N₃) band can also provide clues about the coordination mode of the azide ligand (e.g., terminal vs. bridging), although it is not always definitive. rsc.org The complexity of these interpretations arises from the fact that the vibrational frequency is sensitive to various factors, including the geometry of the complex and the nature of other ligands present. rsc.org

Table 1: Asymmetric Stretching Frequencies of Azide in Different Environments

| Compound/State | Asymmetric Stretch (ν_as) (cm⁻¹) |

| Free Azide Ion (N₃⁻) | ~1995 |

| [(R₃P₃tren)CuIIN₃]BArF₄ | ~2046 |

| Terephthalic acid azidopiperidylamide | 2140 |

| Azido(porphinato)iron(III) | 2056 |

This table presents a comparison of the azide asymmetric stretching frequencies in different chemical environments, illustrating the effect of coordination on the vibrational mode.

Resonance Enhancement Phenomena in Vibrational Spectra

Resonance enhancement is a phenomenon observed in vibrational spectroscopy, including IR and Raman, where the intensity of a vibrational mode is significantly increased when the excitation energy is close to an electronic transition of the molecule. encyclopedia.pub In the context of this compound complexes, this effect can be exploited to selectively probe vibrations associated with the copper center and the azide ligand. illinois.edu

While direct evidence for resonance enhancement in the infrared spectra of this compound is not extensively detailed in the provided search results, the principles of resonance Raman spectroscopy can be informative. In resonance Raman, laser excitation within a metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) band can dramatically enhance the Raman signals of the chromophore's vibrational modes. illinois.edu For copper complexes, particularly those involving ligands like tyrosine, excitation within the charge transfer bands leads to strong enhancement of the ligand's vibrational modes. psu.edu

This principle suggests that if an electronic transition involving the copper-azide moiety exists in the infrared region, it could lead to resonance enhancement of the azide vibrational modes. However, such transitions are less common in the mid-IR range where the fundamental azide stretches are observed. More commonly, electronic transitions in transition metal complexes occur in the UV-visible range, making resonance Raman a more frequent application of this phenomenon for these systems. encyclopedia.pubillinois.edu

Vibrational Lifetimes and Energy Dissipation Pathways

Time-resolved infrared spectroscopy provides a window into the ultrafast dynamics of molecules, including the lifetimes of specific vibrational modes and the pathways through which vibrational energy is dissipated. For this compound complexes, the azide asymmetric stretch serves as an excellent probe for such studies due to its strong IR absorption and sensitivity to the local environment. nih.gov

Studies on copper(II) azide complexes have shown that the vibrational lifetime of the azide asymmetric stretch is on the order of a few picoseconds. nih.gov For a series of copper complexes, [(R₃P₃tren)CuIIN₃]BArF₄, the vibrational lifetimes were found to be relatively consistent across the series, suggesting that the coupling between the azide asymmetric stretch and other intramolecular vibrational modes is not significantly affected by structural changes in the secondary coordination sphere. nih.gov

In contrast, studies on the azide anion in water have shown that vibrational relaxation can occur through both intramolecular and intermolecular pathways. nih.gov The solvent can play a role in accepting the vibrational energy. However, for the more complex this compound systems, the density of vibrational states within the ligand framework of the complex provides an efficient intramolecular channel for energy dissipation. nih.gov

Recent studies on other metal-azide systems, such as azido(porphinato)iron(III), have also revealed vibrational relaxation occurring on a picosecond timescale following electronic excitation. aip.org These studies highlight the importance of intramolecular processes in the energy dissipation of coordinated azide ligands.

Table 2: Vibrational Lifetimes of Azide Asymmetric Stretch in Different Systems

| System | Vibrational Lifetime (ps) | Predominant Relaxation Pathway |

| [(R₃P₃tren)CuIIN₃]BArF₄ in THF | ~ a few picoseconds | Intramolecular |

| Azide anion in water | ~ a few picoseconds | Intramolecular and Intermolecular |

| Azido(porphinato)iron(III) | ~2 ps (vibrational relaxation after electronic excitation) | Intramolecular |

This table summarizes the vibrational lifetimes of the azide asymmetric stretch in various environments and the primary pathways for energy dissipation.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to infrared spectroscopy for studying the vibrational modes of this compound complexes. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability. illinois.edu For a centrosymmetric molecule like the free azide ion, vibrational modes can be exclusively IR active or Raman active. However, upon coordination to a metal center, this symmetry is broken, and modes can become active in both spectra.

Analysis of Azide Vibrational Modes (Symmetric Stretch)

The symmetric stretching mode (ν_s) of the azide ligand is a key feature in the Raman spectra of this compound complexes. In the free azide ion, the symmetric stretch is Raman active and typically appears around 1344 cm⁻¹. dtic.mil This mode is formally IR-inactive for the free ion due to its symmetry.

Upon coordination to a copper center, the symmetric stretch often becomes IR active, although it may be weak. In Raman spectra, the position and intensity of the ν_s band provide valuable information about the coordination environment. For instance, in some metal azide complexes, the symmetric stretch is observed in the region of 1372 cm⁻¹. researchgate.net

The analysis of both the symmetric and asymmetric stretching frequencies can offer more definitive insights into the azide's bonding and coordination geometry than relying on the asymmetric stretch alone. rsc.org The combination of IR and Raman data for the azide vibrational modes can provide a more complete picture of the structure of this compound complexes. rsc.org For example, the appearance of the ν_s(N₃) stretch in the IR spectrum can indicate an end-on coordination mode for a bridging azide, as this mode would be IR inactive for an end-to-end bridging arrangement. researchgate.net

Table 3: Comparison of Azide Vibrational Modes in IR and Raman Spectroscopy

| Vibrational Mode | Free Azide Ion (D∞h) | Coordinated Azide (Reduced Symmetry) |

| Symmetric Stretch (ν_s) | Raman Active (~1344 cm⁻¹) | Raman Active, often IR active as well |

| Asymmetric Stretch (ν_as) | IR Active (~2050 cm⁻¹) | IR Active, often Raman active as well |

This table contrasts the spectroscopic activity of the azide vibrational modes for the free ion and when coordinated to a metal center.

UV-Visible Absorption Spectroscopy

The electronic absorption spectra of this compound and its complexes provide valuable insights into their electronic structure, including d-d transitions, charge transfer bands, and the influence of coordinated ligands.

In a study of a binuclear copper(I) complex with bridging azide ligands, [Cu₂(PPh₃)₄(µ-N₃)₂], the UV-Visible spectrum in dimethylformamide (DMF) showed a broad absorption with maxima (λ_max) at 444 nm and 362 nm, which were assigned to n→π* transitions. Another band observed at 256 nm was attributed to a π→π* transition.

For copper(II) azide complexes, the spectral features are influenced by the coordination environment. A polymeric Cu(II) complex with an azide bridge, [Cu(L)(μ₁﹐₃-N₃)]∞, exhibited a charge transfer (CT) transition at 376 nm. This band is indicative of the coordination between the azomethine nitrogen and phenolato oxygen with the copper center. A weaker absorption band in the visible region at 650 nm was assigned to a d-d transition.

The UV-Vis spectra of copper(II) complexes with tripodal tetradentate ligands and an azide ligand have also been investigated. These complexes, with the general formula [Cu(ligand)(N₃)]ClO₄, where the ligand is tapa, bapa, or mapa, show intense bands assigned to π(O₂²⁻)-to-d(Cu) charge transfer transitions at λ_max values of 449 nm, 474 nm, and 500 nm, respectively. The position of these bands is sensitive to the number of amino groups on the ligand, which influences the coordination geometry around the copper ion.

The interaction of acyl azides with copper(II) acetate (B1210297) also leads to shifts in the UV-Vis absorption bands. For one acyl azide, the addition of copper(II) acetate caused a hypsochromic (blue) shift of the azide absorption band from 260 nm to 250 nm, suggesting coordination of the azide to the copper ion. Conversely, for a different acyl azide, a bathochromic (red) shift from 255 nm to 265 nm was observed upon complexation with copper(II) acetate.

In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, UV-Vis spectroscopy is a useful tool to monitor the reaction progress. The aggregation of azide-functionalized gold nanoparticles (AuNPs) catalyzed by copper(I) results in a color change from red to purple, corresponding to a red shift in the surface plasmon resonance band from approximately 520 nm.

A two-dimensional Cu(II) coordination polymer designed for photocatalytic CuAAC reactions exhibits broad solid-state UV-Vis absorption up to 550 nm. This extended absorption into the visible region is crucial for its photocatalytic activity under household light irradiation.

Decomposition Pathways and Energetic Release Mechanisms of Copper Azide

Amorphous Polymerization of Nitrogen under High Pressure

Implications for High Energy Density Materials

The high energy density of copper azide (B81097) makes it a compelling candidate for applications requiring miniaturization and high power output, such as in micro-initiating devices and micro-electro-mechanical systems (MEMS). scirp.orgenergetic-materials.org.cnmdpi.com Its ability to release a significant amount of energy from a small volume aligns with the trend of developing smaller and more intelligent energetic devices. scirp.org Research into nano-copper azide has shown that its high energy density can be effectively utilized in composite materials. scirp.orgmdpi.com By incorporating copper azide into matrices like carbon nanotubes, it is possible to mitigate its high sensitivity while still benefiting from its energetic properties. mdpi.com This approach creates composite energetic films with enhanced electrostatic safety, making them more viable for practical applications. mdpi.com

Energetic Output Characterization

The energetic output of this compound is a key determinant of its performance as an explosive. This is characterized by its exothermic reaction and the quantification of the energy released.

Exothermic Reaction Analysis

The decomposition of this compound is a rapid and highly exothermic process. nih.gov Differential scanning calorimetry (DSC) analysis of a this compound@carbon nanotubes composite film shows a sharp exothermic peak at 210.95 °C, indicating a rapid explosion reaction. mdpi.com The exothermic temperature range for this composite was observed to be between 168.79 °C and 223.75 °C. mdpi.com In another study, a nano-copper azide/reduced graphene oxide composite energetic material exhibited an exothermic reaction peak temperature of 189.7 °C. scirp.org The reaction is highly favorable, with a calculated enthalpy change (ΔH⁰) between -50 and -65 kcal mol⁻¹. nih.gov

Energy Release Quantification

The amount of energy released during the decomposition of this compound is a critical parameter for its application as an energetic material. A nano-copper azide/reduced graphene oxide composite was found to have an exothermic release of approximately 1521.5 J·g⁻¹. scirp.org The detonation velocity of this compound is another important measure of its energetic output. While values can vary depending on the density of the material, lead azide, a comparable primary explosive, has a detonation velocity of around 4,630 m/s to 5,180 m/s. taylorandfrancis.comwikipedia.org Studies on copper-based azides have measured detonation velocities and pressures at different charge densities and heights to understand their performance in micro-sized detonation applications. nih.govresearchgate.net For instance, at a charge density of 2.38 g/cm³, the detonation parameters have been experimentally determined to fit equations of state for performance evaluation. nih.govresearchgate.net

Interactive Data Table: Energetic Properties of this compound and Related Materials

| Compound/Composite | Exothermic Peak/Decomposition Temp. (°C) | Energy Release (J·g⁻¹) | Detonation Velocity (m/s) |

| Nano CuN₃/rGO Composite | 189.7 scirp.org | ~1521.5 scirp.org | N/A |

| Cu(N₃)₂@CNTs Film | 210.95 mdpi.com | N/A | N/A |

| Lead Azide (Pb(N₃)₂) | N/A | N/A | 4,630 - 5,180 taylorandfrancis.comwikipedia.org |

| Copper-based azide (ρ = 2.38 g/cm³) | N/A | N/A | Varies with charge height nih.govresearchgate.net |

Theoretical and Computational Chemistry of Copper Azide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of copper azide (B81097) and its complexes. These computational methods provide detailed insights into the electronic structure, reaction mechanisms, and energetic properties of these materials.

Elucidation of Electronic Structures and Frontier Molecular Orbitals

DFT calculations are instrumental in elucidating the electronic structure of copper azide and related compounds. An analysis of copper(II) azide (Cu(N3)2) shows that it is a covalent-type solid. acs.org The valence bands of Cu(N3)2 are formed from the contributions of both the copper-d and nitrogen-p states. acs.org This contrasts with more ionic azides like lead azide, where the valence bands are predominantly composed of nitrogen-p states. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the reactivity and electronic properties. In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the HOMO-LUMO gap and orbital overlap are key factors. mdpi.com For instance, in certain copper complexes, a smaller HOMO-LUMO gap can be attributed to the stabilization of the LUMO. mdpi.com The analysis of frontier molecular orbitals also helps in understanding the charge transfer and bonding characteristics within the molecule.

Prediction of Reaction Pathways and Energy Barriers in Synthesis

DFT calculations have been extensively used to model the reaction pathways and determine the energy barriers involved in the synthesis of this compound-containing compounds, particularly in the context of CuAAC reactions. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates.

For example, in the uncatalyzed [3+2] cycloaddition of methyl azide with propyne, DFT calculations have shown similar high activation energies for the two possible regioisomeric pathways. mdpi.com In contrast, for copper(I)-catalyzed reactions, DFT can model the role of the copper catalyst in lowering the activation barriers. mdpi.comresearchgate.net Studies have investigated both mononuclear and binuclear copper-catalyzed mechanisms, providing insights into the step-by-step process of triazole formation. researchgate.netrsc.orgmdpi.com These computational models can evaluate the feasibility of different proposed mechanisms by comparing the calculated energy barriers with experimental observations. acs.org For instance, DFT has been used to show that the formation of a bis-copper triazolide intermediate is energetically unfavorable during the cycloaddition step but can be facile after the formation of a mononuclear triazolide. researchgate.net

The following table summarizes representative activation energies for different pathways in azide-alkyne cycloaddition reactions, as determined by DFT calculations.

| Reaction Pathway | Catalyst | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

| Uncatalyzed Cycloaddition (1,4-approach) | None | 18.84 | mdpi.com |

| Uncatalyzed Cycloaddition (1,5-approach) | None | 18.51 | mdpi.com |

| Uncatalyzed Cycloaddition (Phenyl Azide + Iodoalkyne) | None | ~30-34 | acs.org |

| Copper(I)-Catalyzed Cycloaddition (Phosphine Ligand) | Copper(I) | ~20-27 | acs.org |

| Copper(I)-Catalyzed Cycloaddition (Deuterated vs. Non-deuterated) | Copper(I) | 30.9 vs. 33.1 | rsc.org |

Correlation of Electronic Structure with Energetic Behavior

A significant application of DFT is in correlating the electronic structure of energetic materials like this compound with their sensitivity and explosive properties. The electronic structure, particularly the density of states, can reveal how the metal cation influences the valence electrons of the azide group, which in turn is linked to impact sensitivity. acs.org

Studies have shown that for primary explosives, a smaller energy gap between the HOMO and LUMO is often associated with higher sensitivity. researchgate.net The energy levels of the frontier molecular orbitals also play a role in the triboelectrification of explosives; a lower LUMO energy level suggests that the material can more easily accept electrons and accumulate a negative charge. researchgate.net For this compound, the covalent character of the Cu-N bond, as revealed by DFT, is a key factor in its energetic nature. acs.org The interaction between the copper d-orbitals and the azide p-orbitals creates a system where electronic excitation can more readily lead to decomposition.

Studies on Magnetic Interactions in this compound Complexes

DFT calculations are crucial for understanding the magnetic properties of polynuclear copper(II) azide complexes. These complexes can exhibit either ferromagnetic (FM) or antiferromagnetic (AFM) coupling between the copper centers, depending on the specific bridging geometry of the azide ligands.

In complexes with asymmetric end-on azide bridges, DFT calculations have shown that double asymmetric end-on bridges typically lead to antiferromagnetic coupling. acs.org Conversely, end-to-end azide bridges can result in either ferromagnetic or antiferromagnetic interactions, influenced by the copper coordination sphere. acs.org DFT can be used to calculate the exchange coupling constant (J), which quantifies the strength and nature of the magnetic interaction. For example, in a dinuclear copper(II) complex with mixed phenoxo and end-on azide bridges, DFT calculations yielded a J value of -45.98 cm⁻¹, in excellent agreement with the experimental value of -46.18 cm⁻¹, confirming antiferromagnetic coupling. rsc.org

The following table presents experimental and DFT-calculated magnetic coupling constants for several copper(II) azide complexes.

| Complex | Bridging Ligand(s) | Experimental J (cm⁻¹) | DFT Calculated J (cm⁻¹) | Magnetic Behavior | Reference |

| [Cu2(tn)2(N3)4] | Asymmetric end-on and end-to-end azide | -3.71 (J1), -3.10 (J2) | - | Antiferromagnetic | acs.org |

| Dinuclear Cu(II) Schiff base complex | Phenoxo and end-on azide | -46.18 | -45.98 | Antiferromagnetic | rsc.org |

| Cu2(μ-N3)(μ-Lm)23 | End-on azide | -223 | - | Antiferromagnetic | nih.gov |

| Trinuclear Cu(II) complex | Bridging azides | - | -53 (intra-Cu3 unit) | Antiferromagnetic (intra-unit), Ferromagnetic (inter-unit) | mdpi.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes that are complementary to the static picture provided by DFT.

Ab Initio Molecular Dynamics (AIMD) for Reaction Mechanisms

Ab initio molecular dynamics (AIMD) is a powerful technique that combines molecular dynamics with electronic structure calculations (often DFT) at each time step. This allows for the simulation of chemical reactions without the need for pre-parameterized force fields.

In the context of this compound chemistry, AIMD can be used to simulate reaction pathways and explore the mechanistic continuum, for example, in glycosylation reactions. acs.org By simulating the trajectories of atoms over time, AIMD can help to understand complex reaction mechanisms, the role of the solvent, and the lifetimes of reactive intermediates. acs.orgpitt.edu While specific AIMD studies focused solely on this compound are not prevalent in the provided context, the methodology is highly applicable to understanding its decomposition mechanisms and its role in catalytic reactions by simulating the dynamic evolution of the system. rsc.org For instance, AIMD could be employed to study the initial steps of thermal decomposition of solid this compound, tracking the bond-breaking and bond-forming events that lead to the release of nitrogen gas.

Simulations of High-Pressure Transformations

Computational simulations, particularly ab initio molecular dynamics, have been instrumental in exploring the behavior of this compound under extreme pressure. These studies predict significant structural and electronic transformations.

One key finding from simulations is the pressure-induced polymerization of nitrogen within the cupric azide structure. At a hydrostatic pressure of approximately 40 GPa and room temperature, simulations show that crystalline cupric azide transitions into a disordered, amorphous network. researchgate.net This amorphous phase is characterized by the formation of single bonds between nitrogen atoms, creating a polymeric nitrogen system. researchgate.net

This transformation is accompanied by a significant change in the electronic properties of the material. The formation of a π delocalization along the newly formed disordered Cu-N network leads to a semiconductor-to-metal transition. researchgate.net The estimated heat of formation for this amorphous polymeric nitrogen is comparable to that of other high-energy-density materials, highlighting a novel route to nitrogen polymerization under relatively moderate high-pressure conditions. researchgate.net

Further computational searches for stable copper-nitrogen compounds under high pressure have predicted the existence of several new stoichiometric compounds. Within a pressure range of 0-150 GPa, calculations suggest that in addition to known forms, compounds such as Pnnm-CuN₂, two polymorphs of CuN₃ (I-CuN₃ and II-CuN₃ with P-1 space group), and P2₁/m-CuN₅ containing a cyclo-N₅⁻ ring could be thermodynamically stable. researchgate.net Another study also reported the formation of copper diazenide (B1233639) (CuN₂) from the elements at pressures above 50 GPa and temperatures over 1500 K. researchgate.net

Table 1: Simulated High-Pressure Transformations of this compound

| Initial Material | Pressure (GPa) | Temperature | Predicted Transformation/Product | Reference |

|---|---|---|---|---|

| Crystalline Cupric Azide | 40 | Room Temp. | Amorphous polymeric nitrogen network | researchgate.net |

| Copper + Nitrogen | >50 | >1500 K | Copper Diazenide (CuN₂) | researchgate.net |

| Theoretical Search | 0-150 | N/A | Prediction of stable Pnnm-CuN₂, I-CuN₃, II-CuN₃, P2₁/m-CuN₅ | researchgate.net |

Hot-Spot Formation Mechanisms at Nanoscale Defects

The initiation of energetic materials like this compound is governed by the formation of "hot spots," which are localized regions of high temperature that can trigger chemical reactions leading to detonation. Computational modeling on the micro and nanoscale is critical to understanding these mechanisms, especially the role of defects.

Nanoscale defects, such as voids, cracks, and material interfaces, are known to be primary sites for hot-spot formation under mechanical shock or impact. researchgate.netresearchgate.net Molecular dynamics (MD) simulations are a key tool for investigating the mechanisms at this scale. researchgate.net General hot-spot mechanisms that are relevant to this compound include:

Void Collapse: The rapid collapse of nanoscale voids under shock compression leads to intense, localized heating.

Friction: Frictional heating along the surfaces of closed cracks or interfaces can generate significant temperature increases. researchgate.net

Shear Banding: The formation of localized shear bands, where intense plastic deformation occurs, is another major source of heat generation. researchgate.net

For this compound, first-principles calculations have been used to study its decomposition mechanism on various crystal surfaces, which can be considered as two-dimensional defects. researchgate.net These simulations show that the decomposition pathway and its energy barrier are surface-dependent. For instance, on the (001) surface, a synergistic effect between two adjacent this compound chains facilitates the simultaneous breaking of terminal N₂-N₃ bonds, with a calculated energy barrier of 1.23 eV and an energy release of over 4 eV. researchgate.net This demonstrates how the atomic arrangement at a defect (the surface) directly influences the chemical reactivity and energy release, which are the foundational events in hot-spot ignition.

Table 2: Nanoscale Hot-Spot Mechanisms and Investigative Methods

| Mechanism | Description | Primary Computational Method | Reference |

|---|---|---|---|

| Void Collapse | Rapid compression of voids causing localized high temperatures. | Molecular Dynamics (MD) | researchgate.net |

| Interfacial Friction | Heat generation from rubbing of crack/interface surfaces. | MD, Continuum Models | researchgate.net |

| Shear Banding | Intense, localized plastic deformation causing heating. | MD, Continuum Models | researchgate.net |

| Surface Decomposition | Defect-induced changes in chemical reaction pathways. | First-Principles Calculations, MD | researchgate.net |

Thermo-Mechanical-Chemical Coupling in Energetic Phenomena

The transition from a hot spot to a full-scale detonation in an energetic material like this compound is a complex process involving the intricate interplay of thermal, mechanical, and chemical phenomena. Understanding this "thermo-mechanical-chemical (TMC) coupling" is a major challenge in energetic materials science and is addressed through advanced computational modeling. researchgate.netjaea.go.jp

The core of the TMC coupling lies in the feedback loops between the three components:

Mechanical to Thermal: An external mechanical stimulus (e.g., shockwave) creates localized plastic deformation, friction, and void collapse, which generates heat (hot spots). researchgate.net

Thermal to Chemical: The localized temperature rise at a hot spot accelerates chemical decomposition reactions. Since these reactions in energetic materials are highly exothermic, they release more heat.

Chemical to Mechanical: The rapid release of chemical energy and the production of gaseous products generate a high-pressure wave, which can cause further mechanical damage (e.g., creating new cracks) and reinforce the initial shockwave, leading to a self-sustaining detonation.

Elucidating this coupling mechanism is a key area of current research. researchgate.net Multiphysics modeling at the continuum or "grain scale" is recognized as a vital method for parameterizing and validating engineering models that predict safety and performance. researchgate.net These models couple thermal transport equations with models for mechanical stress/strain and chemical reaction kinetics to simulate the evolution of a hot spot. researchgate.netjaea.go.jp While specific coupled TMC simulations for this compound are not widely published, the methodologies are well-established in the broader field of energetic materials. For example, studies on other materials couple models for heat generation at crack interfaces with dynamic fracture models to predict whether conditions for ignition are met. researchgate.net

Normal Coordinate Analysis for Vibrational Properties

Normal Coordinate Analysis (NCA) is a theoretical method used to assign and understand the vibrational spectra (Infrared and Raman) of molecules. nih.govmsu.edu It involves calculating the frequencies and forms of the fundamental modes of vibration for a molecule based on its geometry and a set of force constants that describe the stiffness of its bonds and the forces resisting bond angle deformation. nih.gov

The method utilizes the Wilson FG matrix formalism, where the G matrix is determined by the atomic masses and molecular geometry, and the F matrix contains the force constants. nih.gov Solving the secular equation |FG - λE | = 0 yields the vibrational eigenvalues (λ), which are related to the vibrational frequencies. msu.edu

Key vibrational modes expected for this compound would include:

Azide Asymmetric Stretch (ν_as(N₃)): Typically a very strong band in the IR spectrum, observed around 2040-2061 cm⁻¹. acs.org

Azide Symmetric Stretch (ν_s(N₃)): Often weaker or IR-inactive depending on symmetry, but Raman active. For a coordinated azide, it may appear in the 1300s cm⁻¹ range. researchgate.net

Azide Bending Mode (δ(N₃)): Found at lower frequencies, often in the 600-700 cm⁻¹ range. researchgate.net

Copper-Nitrogen Stretch (ν(Cu-N)): This mode, directly probing the bond between the copper atom and the azide ligand, is expected at lower frequencies, typically below 500 cm⁻¹. Resonance Raman studies of other copper-azide systems have assigned bands in the ~420 cm⁻¹ region to a coupled metal-azide stretching mode. acs.org

NCA helps to understand the extent of vibrational coupling between different modes. For instance, in copper-ligand systems, significant mixing between the Cu-N stretching and ligand internal modes is often revealed by NCA calculations. nih.gov

Table 3: Typical Vibrational Frequencies for Coordinated Azide in Copper Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity | Reference |

|---|---|---|---|

| Azide Asymmetric Stretch (ν_as(N₃)) | 2040 - 2061 | Strong in IR | acs.org |

| Azide Symmetric Stretch (ν_s(N₃)) | ~1372 | IR / Raman Active | researchgate.net |

| Azide Bending (δ(N₃)) | ~691 | IR / Raman Active | researchgate.net |

| Copper-Azide Stretch (ν(Cu-N₃)) | ~419 | Raman Active | acs.org |

Interfacial Phenomena and Composite Material Research

Adhesion and Interface Bonding in Hybrid Materials

The performance of copper azide-based hybrid materials is critically dependent on the adhesion and bonding at the interface between the copper azide (B81097) and the matrix material. The azide group itself can be utilized in various chemical reactions to promote adhesion. Organic azides are known to be highly versatile in chemistry and material sciences, participating in reactions like the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazoles. researchgate.net This "click chemistry" approach allows for the direct covalent bonding between materials. newswise.comnih.gov

In the context of functional hybrid materials, azide-containing compounds can be used to create strong bonds between polymers and inorganic substrates. researchgate.net For instance, copolymers containing azidopropyl methacrylate (B99206) (AzMA) can be applied to surfaces to provide azide functional groups, which can then be used to covalently link other molecules. nih.gov In other applications, adhesion promoters with azide groups, such as azidosilanes, can create a cohesive bond at the interface between an organic polymer and an inorganic surface like silica. researchgate.net

Research into flexible copper-clad laminates has shown that introducing specific chemical structures into polymer films can enhance adhesion to copper. For example, incorporating a triazole ring into a polyimide (PI) film creates a complex with copper atoms, resulting in strong adhesion. rsc.org Similarly, the use of dopamine (B1211576) methacrylamide (B166291) (DOMA) in copolymers provides significant adhesion capabilities. nih.gov The surface treatment of the substrate, such as roughening copper foil, can also increase the contact area and anchoring effect, further improving interlayer bonding strength. rsc.org

Integration with Micro-Electro-Mechanical Systems (MEMS)

A significant area of research is the integration of this compound into Micro-Electro-Mechanical Systems (MEMS), particularly for applications like micro-initiators and fuze systems. scirp.org The primary challenge in this integration is the extreme electrostatic sensitivity of pure this compound, which limits its practical application in miniaturized pyrotechnics. researchgate.netresearchgate.net To overcome this, researchers have focused on fabricating silicon-based composite energetic films that are compatible with MEMS processing technology. researchgate.netmdpi.commdpi.com

One successful approach involves growing oriented carbon nanotubes (CNTs) on a silicon substrate. researchgate.net These CNTs act as nano-containers for this compound, which is synthesized in-situ. researchgate.netresearchgate.net This method involves several steps:

Preparation of a silicon-based porous alumina (B75360) film. researchgate.netmdpi.com

Growth of CNTs within the pores via chemical vapor deposition. researchgate.netmdpi.com

Electrochemical deposition of copper nanoparticles into the CNTs. researchgate.netmdpi.com

Conversion of copper to this compound through an in-situ reaction with gaseous hydrogen azide. researchgate.netmdpi.com

This composite structure effectively reduces the electrostatic sensitivity of the this compound while providing a directional output for the detonation energy. researchgate.netresearchgate.net Another method involves using porous copper as a base material for an in-situ azide reaction to create a micro-nano initiating charge for MEMS switches. scirp.org Researchers have also designed MEMS safety and arming (S&A) devices that use this compound as a primer, integrated with energy-absorbing films like polyimide to improve safety against accidental detonation. mdpi.com The ability to prepare these energetic materials directly as molded explosives that match the MEMS process is a key advantage for creating high-security micro-initiators. researchgate.net

Role of Matrix Materials in Modifying Energetic Performance

Matrix materials are crucial for modifying the energetic performance and, most importantly, the safety characteristics of this compound. The primary goal is to reduce its high mechanical and electrostatic sensitivity without significantly compromising its energy output. at.ua

Carbon-based materials are widely used as matrices due to their excellent electrical conductivity and mechanical properties. mdpi.com Materials such as carbon nanotubes (CNTs), graphene, and porous carbon derived from metal-organic frameworks (MOFs) serve multiple functions. mdpi.comat.uaresearchgate.net

Sensitivity Reduction : The high electrical conductivity of carbon matrices helps to dissipate electrostatic charges, drastically reducing the electrostatic discharge sensitivity (ESD) of the composite. mdpi.comat.ua Encapsulating this compound particles within the matrix isolates them, which also lowers mechanical sensitivity. mdpi.com

Structural Integrity : The matrix provides a stable framework, allowing the energetic material to be molded into specific shapes, such as films, which is essential for MEMS applications. researchgate.netacs.org

Studies have demonstrated significant improvements in safety. For example, raw this compound powder may explode with an electrostatic stimulation of just 0.05 mJ. researchgate.netresearchgate.net In contrast, when embedded in a CNT array on a silicon substrate, the composite can remain safe under a stimulation of 3.18 mJ. researchgate.netresearchgate.net Similarly, a flexible this compound film derived from a MOF precursor showed an electrostatic discharge sensitivity (E₅₀) value of 9 mJ, 180 times higher than the original powder. researchgate.netacs.org Polymeric materials, such as polyimide (PI) films, have also been used as energy-absorbing layers in MEMS devices to enhance their anti-explosion performance. mdpi.com

| Material | Electrostatic Sensitivity (E₅₀) | Reference |

| Raw this compound | 0.05 mJ | researchgate.net, researchgate.net |

| CA in CNTs on Silicon | 3.18 mJ | researchgate.net, researchgate.net |

| CA-HP Film (on carbon fiber) | 3.8 mJ | researchgate.net |

| Silicon-based Cu(N₃)₂@CNTs | ~4.0 mJ | mdpi.com |

| MOF-derived CA-C film@PF | 9 mJ | researchgate.net, acs.org |

| [email protected] | ~1.19 mJ | researchgate.net |

This table presents data on the electrostatic sensitivity of this compound in different composite forms, illustrating the effect of the matrix material.

Film Growth Mechanisms and Morphology Control

The method of synthesis directly influences the morphology, crystal structure, and performance of this compound films. mdpi.com Controlling film growth is essential for creating materials with desired properties for specific applications, such as micro-initiators.

Several methods for fabricating this compound films have been developed:

In-Situ Gas-Solid Azidation : This common technique involves reacting a copper precursor with an azide source, typically hazardous hydrazoic acid (HN₃) gas. researchgate.netresearchgate.net The morphology of the final this compound product is influenced by the reaction conditions and the morphology of the initial copper precursor, such as porous copper films or copper oxide (CuO) nanorod arrays. researchgate.netresearchgate.netmdpi.com The process can be time-consuming, often taking over 12 hours. researchgate.net

Electrochemical Deposition : This method offers a simpler and more efficient alternative. researchgate.net this compound can be deposited on substrates like CuO nanorod arrays or porous copper through an electrochemical process. researchgate.net However, films produced this way can still exhibit high electrostatic sensitivity, potentially limiting their use in MEMS. researchgate.net

MOF-Templated Synthesis : Metal-organic frameworks (MOFs) can be used as precursors to create highly uniform and structured energetic films. researchgate.netacs.org A MOF film, often produced by electrospinning, is first pyrolyzed to create a porous carbon matrix with embedded copper nanoparticles. researchgate.netresearchgate.netacs.org A subsequent in-situ azide reaction converts the copper into this compound. researchgate.netacs.org This method allows for excellent control over the distribution of the energetic material and results in films with significantly improved electrostatic stability. researchgate.net

Liquid-Solid Synthesis : A safer and more efficient liquid-solid strategy has been developed to fabricate this compound films in under 40 minutes, avoiding the use of hazardous HN₃ gas and lengthy preparation times. researchgate.net

The morphology of the precursor plays a critical role. For instance, using nanoporous copper with controlled particle sizes (e.g., 30 nm, 60 nm) as a precursor can enhance the output performance of copper-based azide micro-initiators by balancing the charge density and the reaction depth. mdpi.com The final morphology, whether it's a porous film, a nanostructured array, or a flexible composite sheet, is a key determinant of the material's detonation performance and safety. acs.orgresearchgate.net

Future Research Directions

Strategies for Enhanced Stability in Practical Applications

A significant hurdle for the widespread use of copper azide (B81097) is its extreme sensitivity to stimuli such as impact, friction, and electrostatic discharge, which makes it difficult to handle and process safely. rsc.orgrsc.orgresearchgate.net Consequently, a major focus of current research is the development of strategies to enhance its stability.

One of the most promising strategies is the complexation of copper(II) azide with nitrogen-rich ligands, such as triazoles and tetrazoles. rsc.orgrsc.orgnih.gov This approach, often referred to as the Energetic Coordination Compounds (ECCs) concept, involves blocking coordination sites on the copper atom with these ligands. rsc.orgrsc.org This desensitizes the copper azide, leading to compounds with more manageable sensitivities while maintaining good thermal stability and performance. rsc.orgrsc.orgresearchgate.net Researchers have successfully used various 1-alkyl-5H-tetrazoles and other nitrogen-rich azoles to tune the sensitivity of the resulting complexes. rsc.orgnih.gov